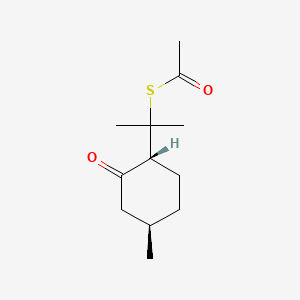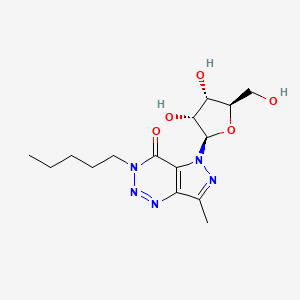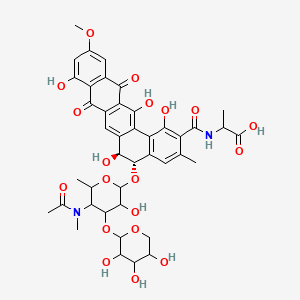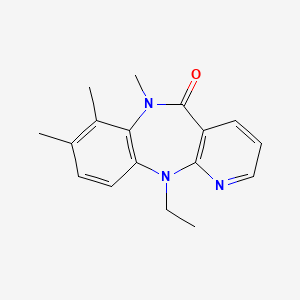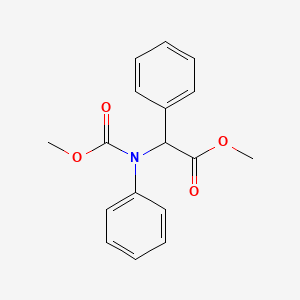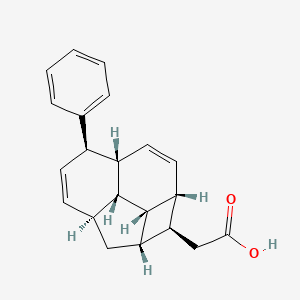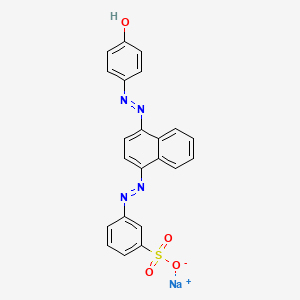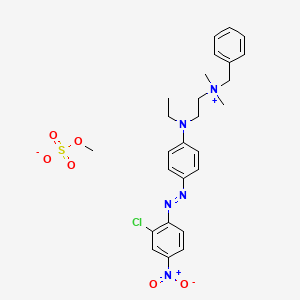
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of an azo group, a chloro-nitrophenyl group, and a quaternary ammonium group, making it a versatile molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.
Quaternization: The azo compound is then reacted with N,N-dimethylethanolamine to introduce the quaternary ammonium group.
Methylation: Finally, the compound is methylated using methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.
Continuous Flow Systems: Employing continuous flow systems for quaternization and methylation to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Production of corresponding amines.
Substitution: Generation of substituted phenyl derivatives.
科学研究应用
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
作用机制
The mechanism of action of this compound involves:
Molecular Targets: The azo group interacts with cellular components, leading to various biochemical effects.
Pathways Involved: The compound can induce oxidative stress, disrupt cellular membranes, and interfere with enzyme activities.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-nitrophenyl isocyanate
- 2-Chloro-4-nitrophenyl isothiocyanate
- 4-Chloro-2-nitrophenyl methylcarbamate
Uniqueness
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
35714-88-6 |
|---|---|
分子式 |
C26H32ClN5O6S |
分子量 |
578.1 g/mol |
IUPAC 名称 |
benzyl-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C25H29ClN5O2.CH4O4S/c1-4-29(16-17-31(2,3)19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)27-28-25-15-14-23(30(32)33)18-24(25)26;1-5-6(2,3)4/h5-15,18H,4,16-17,19H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
CWWALSYGYWFTOW-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



